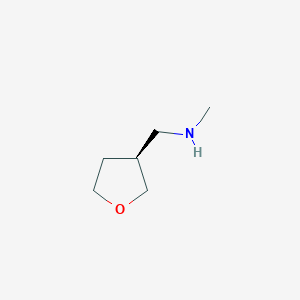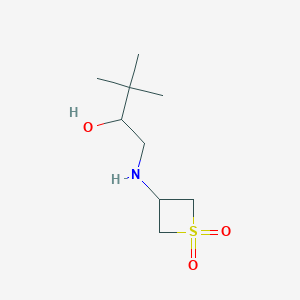
3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide involves several steps. One common synthetic route includes the reaction of 2-hydroxy-3,3-dimethylbutylamine with thietane-1,1-dioxide under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide can be compared with other similar compounds such as:
3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.
Thietane derivatives: These compounds share the thietane ring structure but differ in their substituents, resulting in diverse reactivity and applications.
The uniqueness of 3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H19NO3S |
|---|---|
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
1-[(1,1-dioxothietan-3-yl)amino]-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,3)8(11)4-10-7-5-14(12,13)6-7/h7-8,10-11H,4-6H2,1-3H3 |
Clé InChI |
KDEVOSXBYZUGFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CNC1CS(=O)(=O)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



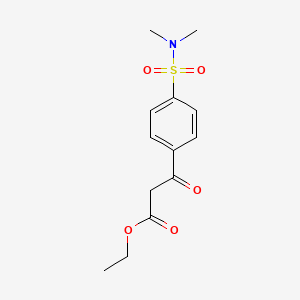
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
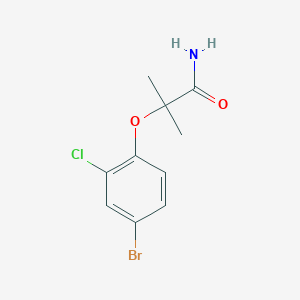
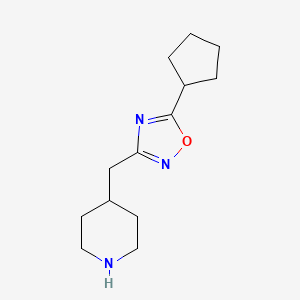
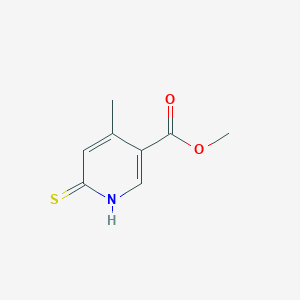

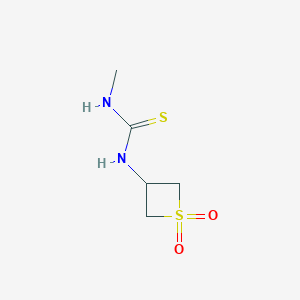

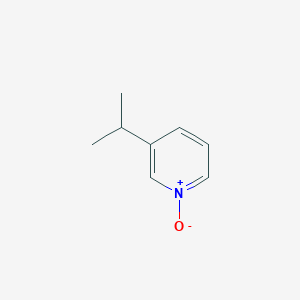

![[5-(Oxolan-2-yl)oxolan-2-yl]methanamine](/img/structure/B13013842.png)
![[(2R)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B13013846.png)
